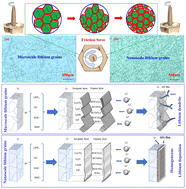Room temperature solid-state deformation induced high-density lithium grain boundaries to enhance the cycling stability of lithium metal batteries†
Chemical Communications Pub Date: 2023-10-25 DOI: 10.1039/D3CC04217K
Abstract
Due to its high theoretical capacity and low anode potential advantages, lithium is becoming the ideal high-capacity anode of next generation batteries. Nevertheless, the satisfactory long-term cyclability of lithium metal batteries is still not achieved. Inspired by the intrinsic soft nature of the lithium metal, we have developed a simple room temperature solid-state deformation route to overcome the lithium dendrite issue, and the cycle life of the deformation treated lithium anode is 5 times that of the untreated lithium anode. It is demonstrated that microscale lithium grains are divided into nanoscale lithium grains by directional friction forces of solid-state deformation. The lithium grain boundaries are lithiophilic active sites towards Li ions, which regulate homogeneous deposition of Li ions to form a thin and stable SEI film, eventually overcoming the lithium dendrite issue and enhancing the cyclability of lithium batteries. Overcoming the challenges in conventional tedious chemical routes to grow high-density grain boundary active sites for catalysis, the room temperature solid-state deformation route will pave a new road to grow high-density grain boundaries for fuel cells and metal-based batteries.


Recommended Literature
- [1] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [2] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
- [3] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [4] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [5] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [6] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [7] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [8] Inside back cover
- [9] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [10] Green synthesis of yellow-green emissive silicon nanoparticles and their application for the sensitive fluorescence detection of bilirubin†










